molecular formula C13H7NO4 B053802 Ccris 2964 CAS No. 119239-64-4

Ccris 2964

Cat. No.: B053802
CAS No.: 119239-64-4
M. Wt: 241.2 g/mol
InChI Key: RMBZVLDFOLCMJB-UHFFFAOYSA-N
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Description

Ccris 2964, also known by its chemical name Oxireno[5,6]benzo[1,2-f]quinoline-2,3-diol,1a,2,3,9c-tetrahydro, is a compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ccris 2964 involves multiple steps, starting with the preparation of the core structure through cyclization reactions. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process. The final steps often involve oxidation or reduction reactions to introduce the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ccris 2964 undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ccris 2964 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ccris 2964 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ccris 2964 can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:

    Oxireno[5,6]benzo[1,2-f]quinoline derivatives: These compounds share a similar core structure but may have different functional groups.

    Quinoline-based compounds: These compounds have a quinoline core and may exhibit similar chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,12-dihydroxy-14-oxa-6-azatetracyclo[8.5.0.02,7.013,15]pentadeca-1(15),2,4,7,9,12-hexaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO4/c15-10-7-3-4-8-6(2-1-5-14(8)17)9(7)12-13(18-12)11(10)16/h1-5,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBZVLDFOLCMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC=C3C(=C4C(=C(C3=O)O)O4)C2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922898
Record name 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119239-64-4
Record name anti-Benzo(f)quinoline-7,8-diol-9,10-epoxide N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy[1]benzoxireno[2,3-f]quinolin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40922898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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